

Application Notes and Protocols: N-Ethylbenzenesulfonamide Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-Ethylbenzenesulfonamide

Cat. No.: B1580914

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This document provides a comprehensive overview of the applications of **N-Ethylbenzenesulfonamide** derivatives in medicinal chemistry. It includes detailed application notes, structured quantitative data, and step-by-step experimental protocols for the synthesis and biological evaluation of these compounds.

Application Notes

N-Ethylbenzenesulfonamide derivatives constitute a significant class of pharmacologically active molecules. The core structure, featuring a benzene ring linked to a sulfonamide group with an ethyl substitution on the nitrogen atom, serves as a versatile scaffold for the development of therapeutic agents. These derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The sulfonamide moiety is a key pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to bind effectively to active sites, particularly those containing metal ions like zinc. This has led to the successful design of **N**-Ethylbenzenesulfonamide derivatives as potent inhibitors of enzymes such as carbonic anhydrases and dihydrofolate reductase (DHFR). Furthermore, modifications on the benzene ring and the ethyl group have

allowed for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, leading to the discovery of compounds with enhanced potency and selectivity.

Recent research has highlighted the potential of these derivatives in oncology, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. In the realm of infectious diseases, **N-Ethylbenzenesulfonamide** derivatives have shown promise as antibacterial and antifungal agents, often by disrupting microbial metabolic pathways.

Quantitative Data Summary

The following tables summarize the biological activity of various **N-Ethylbenzenesulfonamide** and related benzenesulfonamide derivatives from recent studies.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
Compound 8 (imidazo[2,1- b]thiazole derivative)	A-549 (Lung)	SI: 30.77	[1]
Compound 11 (2- cyanomethyl thiazole moiety)	HepG2 (Liver)	SI: 67.11	[1]
4b	A549 (Lung)	2.81 ± 0.13	[2]
4b	HeLa (Cervical)	2.92 ± 0.08	[2]
4d	A549 (Lung)	2.82 ± 0.11	[2]
4d	HeLa (Cervical)	1.99 ± 0.22	[2]
4d	MCF-7 (Breast)	2.36 ± 0.12	[2]
4d	Du-145 (Prostate)	3.52 ± 0.11	[2]
5g	A549 (Lung)	2.73 ± 0.08	[2]
5g	HeLa (Cervical)	2.12 ± 0.12	[2]
5g	MCF-7 (Breast)	2.12 ± 0.08	[2]
5g	Du-145 (Prostate)	2.12 ± 0.04	[2]
4e (2-(4-methoxy benzylidene) derivative)	MCF-7 (Breast)	Potent	[3]
4e (2-(4- (dimethylamino) benzylidene) derivative)	MCF-7 (Breast)	Potent	[3]

SI = Selectivity Index

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
Compound 9 (4-chlorophenyl moiety)	Various bacteria	Significant activity	[1]
4d	E. coli	6.72 mg/mL	[4]
4h	S. aureus	6.63 mg/mL	[4]
4a	P. aeruginosa	6.67 mg/mL	[4]
4a	S. typhi	6.45 mg/mL	[4]
4f	B. subtilis	6.63 mg/mL	[4]
4e	C. albicans	6.63 mg/mL	[4]
4h	C. albicans	6.63 mg/mL	[4]
4e	A. niger	6.28 mg/mL	[4]
1C	E. coli	50	[5]

Table 3: Enzyme Inhibition by Benzenesulfonamide Derivatives

Compound ID	Enzyme	IC50	Reference
YM-2	Urease	$1.90 \pm 0.02 \mu\text{M}$	[6]
YM-1	Carbonic Anhydrase	Potent inhibitor	[6]
4e	Carbonic Anhydrase IX	10.93 nM	[7]
4g	Carbonic Anhydrase IX	16.96 nM	[7]
4h	Carbonic Anhydrase IX	25.56 nM	[7]
35	12-Lipoxygenase	Nanomolar potency	[8]
36	12-Lipoxygenase	Nanomolar potency	[8]
19	NLRP3 Inflammasome	$0.12 \pm 0.01 \mu\text{M}$	[9]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Substituted Benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted benzenesulfonamides via the coupling of benzenesulfonyl chloride with various substituted aromatic amines.[10]

Materials:

- Benzenesulfonyl chloride
- Substituted aromatic amines
- Acetone
- Pyridine

- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Dissolve the substituted aromatic amine (1 equivalent) in a mixture of acetone and pyridine.
- Cool the solution in an ice bath.
- Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified N-aryl substituted benzenesulfonamide derivative.
- Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Synthesized **N-Ethylbenzenesulfonamide** derivatives

- Human cancer cell lines (e.g., A-549, HepG2, MCF-7)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare stock solutions of the test compounds in DMSO.
- After 24 hours, treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO) and a negative control (untreated cells).
- Incubate the plates for another 48-72 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

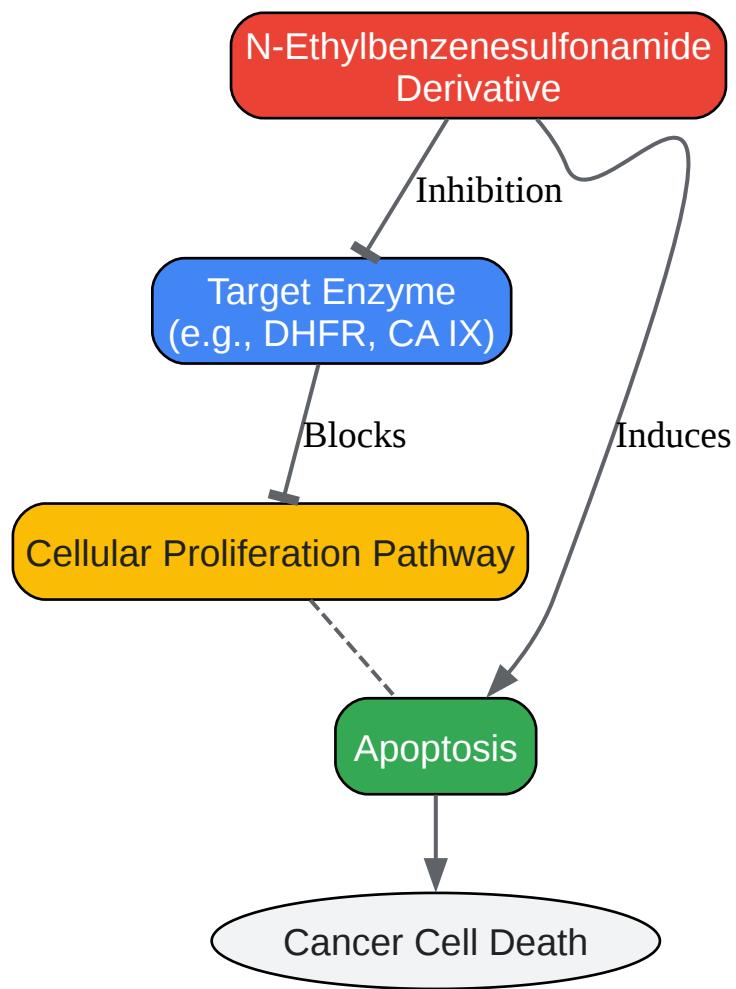
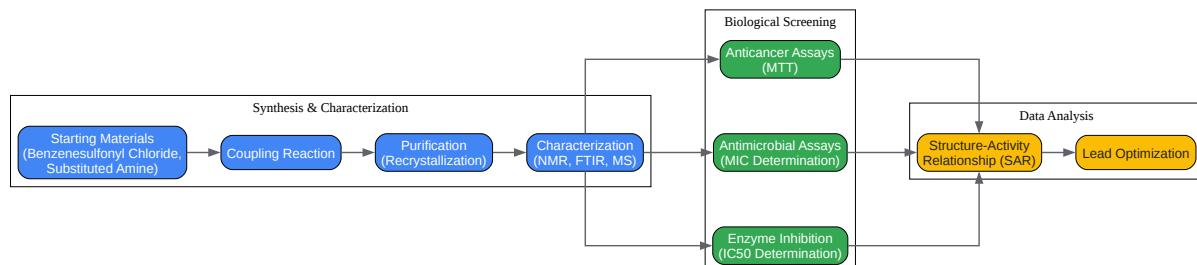
- Synthesized **N-Ethylbenzenesulfonamide** derivatives
- Bacterial strains (e.g., *E. coli*, *S. aureus*) and fungal strains (e.g., *C. albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls
- Spectrophotometer or microplate reader

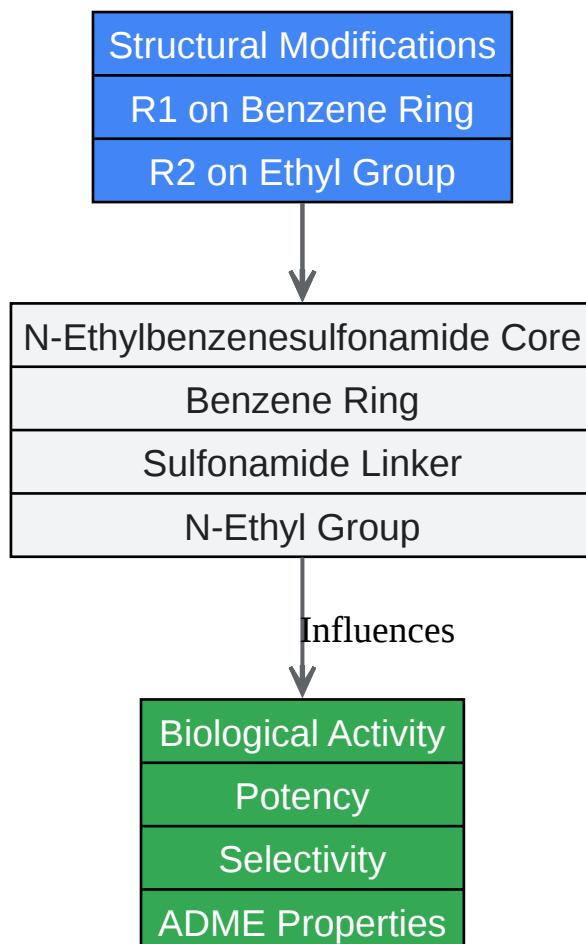
Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
- Prepare a microbial inoculum adjusted to a concentration of approximately 5×10^5 CFU/mL.
- Add the microbial inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no drug), and a sterility control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical

density at 600 nm.

Visualizations





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